molecular formula C23H20FN3O2S2 B3076346 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-fluorophenyl)acetamide CAS No. 1040632-36-7

2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-fluorophenyl)acetamide

Cat. No. B3076346
CAS RN: 1040632-36-7
M. Wt: 453.6 g/mol
InChI Key: IKUYJGBVSHKXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-fluorophenyl)acetamide” is a biochemical for proteomics research . It has a molecular formula of C23H20FN3O2S2 and a molecular weight of 453.55 .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-2-yl moiety, which is attached to an ethyl group at the 3-position and a 4-methylphenyl group at the 7-position. The 2-position of the thieno[3,2-d]pyrimidin-2-yl moiety is linked to an acetamide group via a sulfur atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 453.55 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Evaluation in Antitumor Activities

The chemical compound 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-fluorophenyl)acetamide is related to a broader class of thieno[3,2-d]pyrimidine derivatives, which have been synthesized and evaluated for their potential antitumor activities. In one study, a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives bearing different functional groups were synthesized. These compounds, including N-(phenyl)/4-chlorophenyl or methoxy- phenyl)-2-[(3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-sulfanyl]-acetamide, demonstrated potent anticancer activity, comparable to doxorubicin, against human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. The study highlighted the significant potential of these derivatives in cancer treatment, with some exhibiting nearly equivalent activity to doxorubicin, while others showed marked growth inhibition albeit to a lesser extent than doxorubicin (Hafez & El-Gazzar, 2017).

Dual Inhibition of Enzymes for Antitumor Applications

Another aspect of research into similar compounds includes their design and synthesis as dual inhibitors of key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and cell proliferation. Compounds such as N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid and its analogues have been synthesized with the aim of targeting both TS and DHFR. These compounds showed excellent inhibitory activities against human TS and DHFR, and demonstrated significant growth inhibitory activities against tumor cells in culture, suggesting their potential as effective antitumor agents. The introduction of an ethyl group in place of a methyl group on the thieno[2,3-d]pyrimidine ring significantly enhanced both the potency and spectrum of tumor inhibition in vitro, compared to their methyl analogues (Gangjee et al., 2009).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the retrieved resources.

Future Directions

The compound could be further studied for its potential applications in proteomics research . Given the biological activity of many pyrimidine derivatives , it could also be investigated for potential therapeutic applications.

properties

IUPAC Name

2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S2/c1-3-27-22(29)21-20(16(12-30-21)15-10-8-14(2)9-11-15)26-23(27)31-13-19(28)25-18-7-5-4-6-17(18)24/h4-12H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUYJGBVSHKXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-fluorophenyl)acetamide
Reactant of Route 6
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-fluorophenyl)acetamide

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